6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester
Overview
Description
“6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester” is a chemical compound with the CAS Number: 1247883-69-7 . It has a molecular weight of 330.34 g/mol . This compound is a solid at room temperature .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis of Oxazolopyridines
Research by Gelmi et al. (1992) demonstrated the synthesis of oxazolo[5,4-b]pyridines, which could be achieved by heating specific iminophosphoranes and alkylideneoxazol-5(4H)-ones. This study provides insight into the potential synthesis routes involving compounds related to 6,7-dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid (Gelmi et al., 1992).
Development of Pyridine Derivatives
Shuvalov et al. (2021) explored the synthesis of various pyridine derivatives, such as 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylic acid esters, which are closely related to the chemical structure of interest. These derivatives were created using specific reactions involving oxazol-5(4H)-ones (Shuvalov et al., 2021).
Creation of Heterocyclic Compounds
The study by El-Kashef et al. (2010) involved the synthesis of various pyridothienopyrimidine derivatives using compounds like ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate. This research provides valuable insights into the synthesis of complex heterocyclic compounds that may share characteristics with 6,7-dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid (El-Kashef et al., 2010).
Synthesis of Oxazolopyridines from Amino Acids
Swaleh and Liebscher (2002) developed a novel strategy for synthesizing polyhydroxypiperidines, which can be seen as iminoglycitols or 2,6-dideoxyazasugars. This approach involved the use of alpha-benzolsulfonylamino esters and 2-bromo-3-(bromomethyl)oxazoles, which are relevant to the synthesis pathways of oxazolopyridines like the compound of interest (Swaleh & Liebscher, 2002).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed (H302) and may cause eye irritation (H320) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
properties
IUPAC Name |
5-O-benzyl 2-O-ethyl 6,7-dihydro-4H-[1,3]oxazolo[4,5-c]pyridine-2,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-2-22-16(20)15-18-13-10-19(9-8-14(13)24-15)17(21)23-11-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZBETUIKNRSJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(O1)CCN(C2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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